molecular formula C15H13N3O2 B230129 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide

Cat. No. B230129
M. Wt: 267.28 g/mol
InChI Key: OUZGQDZBPBCKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. BIA 10-2474 was initially developed as a potential treatment for chronic pain and anxiety, but it gained notoriety in 2016 when a clinical trial involving the drug resulted in the death of one participant and severe neurological side effects in four others.

Mechanism of Action

2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can produce analgesic, anxiolytic, and anti-inflammatory effects in animal models. These effects are thought to be mediated by increased levels of endocannabinoids in the body. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes without affecting other enzymes or pathways. However, the potential toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474, as demonstrated in the clinical trial mentioned earlier, highlights the need for careful dosing and monitoring in lab experiments.

Future Directions

There are several potential future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474. One area of interest is the development of safer and more effective FAAH inhibitors for therapeutic use. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, anxiety, inflammation, and neuroprotection. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 and to develop strategies for mitigating this toxicity.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 involves several steps, including the reaction of 2-aminobenzisoxazole with 3-methyl-2-pyridinecarboxylic acid chloride to form the intermediate 2-(3-methyl-2-pyridyl)benzisoxazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can increase levels of endocannabinoids in the body, which may have analgesic, anxiolytic, and anti-inflammatory effects. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Huntington's disease.

properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-10-5-4-8-16-15(10)17-14(19)9-12-11-6-2-3-7-13(11)20-18-12/h2-8H,9H2,1H3,(H,16,17,19)

InChI Key

OUZGQDZBPBCKQM-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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